molecular formula C26H25F2N7O B12470009 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

Cat. No.: B12470009
M. Wt: 489.5 g/mol
InChI Key: KPDCKGDNAUTIBW-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Fluorophenyl Groups: The triazine core is then substituted with 4-fluoroaniline under controlled conditions to introduce the fluorophenyl groups.

    Attachment of Dimethylphenyl Group: The final step involves the coupling of the triazine derivative with 2,3-dimethylaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar fluorinated aromatic rings.

    1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group and is used in various chemical syntheses.

Uniqueness

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is unique due to its combination of a triazine core with multiple aromatic substitutions, providing distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H25F2N7O

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C26H25F2N7O/c1-15-5-4-6-22(16(15)2)32-23(36)17(3)29-24-33-25(30-20-11-7-18(27)8-12-20)35-26(34-24)31-21-13-9-19(28)10-14-21/h4-14,17H,1-3H3,(H,32,36)(H3,29,30,31,33,34,35)

InChI Key

KPDCKGDNAUTIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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